molecular formula C18H30F3N3O2 B6981838 4,4,4-trifluoro-1-[(3R)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]piperidin-1-yl]butan-1-one

4,4,4-trifluoro-1-[(3R)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]piperidin-1-yl]butan-1-one

Cat. No.: B6981838
M. Wt: 377.4 g/mol
InChI Key: SLAKICPXUCUNMJ-AAFJCEBUSA-N
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Description

4,4,4-trifluoro-1-[(3R)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]piperidin-1-yl]butan-1-one is an intricate compound characterized by its trifluoromethyl group and multiple piperidine rings. These structural elements provide it with significant chemical stability and unique reactivity, making it of interest in various scientific fields.

Properties

IUPAC Name

4,4,4-trifluoro-1-[(3R)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30F3N3O2/c19-18(20,21)7-3-17(25)24-8-1-2-15(12-24)22-14-4-9-23(10-5-14)16-6-11-26-13-16/h14-16,22H,1-13H2/t15-,16?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAKICPXUCUNMJ-AAFJCEBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC(F)(F)F)NC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)CCC(F)(F)F)NC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:: The synthesis of 4,4,4-trifluoro-1-[(3R)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]piperidin-1-yl]butan-1-one typically involves multi-step reactions, beginning with the introduction of the trifluoromethyl group. Reaction conditions often include the use of reagents such as trifluoromethyl iodide and sodium hydride in an aprotic solvent. The coupling of the piperidine rings is achieved through nucleophilic substitution reactions, often under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods:: Industrial production scales up these reactions using flow chemistry techniques to ensure consistent yields and purity. The process involves rigorous control of temperature, pressure, and reaction times, with continuous monitoring to avoid any side reactions.

Chemical Reactions Analysis

Types of Reactions::
  • Oxidation: : The compound can undergo oxidation, particularly at the oxolane ring.

  • Reduction: : Reduction reactions can target the nitrogen atoms within the piperidine rings.

  • Substitution: : Nucleophilic substitutions are common, particularly involving the trifluoromethyl group.

Common Reagents and Conditions::
  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Substituents: : Halides like bromine and chlorine under anhydrous conditions.

Major Products Formed::
  • Oxidation Products: : Ketones and alcohols.

  • Reduction Products: : Amines and reduced ring structures.

  • Substitution Products: : Fluoroalkyl derivatives.

Scientific Research Applications

Chemistry:: This compound is used as a building block in organic synthesis, particularly in the creation of fluorinated organic molecules which are of interest due to their stability and unique reactivity.

Biology:: In biological research, it serves as a molecular probe to study protein-ligand interactions. The presence of the trifluoromethyl group allows for tracking via fluorine NMR spectroscopy.

Medicine:: The compound is investigated for its potential in drug development, especially as a precursor to pharmaceuticals targeting neurological and inflammatory conditions due to its ability to interact with specific receptors in the body.

Industry:: In industrial applications, it is used in the manufacture of specialty chemicals, including agrochemicals and performance materials that benefit from the unique properties conferred by the trifluoromethyl group.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological macromolecules. The trifluoromethyl group enhances binding affinity and specificity to target molecules. The piperidine rings increase the lipophilicity of the compound, facilitating its passage through biological membranes. Molecular targets include various receptors and enzymes, where the compound can act as an inhibitor or modulator of activity.

Comparison with Similar Compounds

When comparing 4,4,4-trifluoro-1-[(3R)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]piperidin-1-yl]butan-1-one to similar compounds, its uniqueness lies in the combination of the trifluoromethyl group with the dual piperidine structures

And there you have it—a deep dive into this compound! Anything else you’d like to explore?

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